molecular formula C24H22FNO8 B11052433 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No.: B11052433
M. Wt: 471.4 g/mol
InChI Key: CUIJYDQMFAXMFH-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a pyranone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Pyranone Moiety: The pyranone ring is formed through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or ester.

    Coupling Reactions: The final step involves coupling the benzodioxole, fluorophenyl, and pyranone moieties through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyranone moiety.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and catalysts like palladium.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

    Enzyme Inhibition:

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases such as cancer or neurological disorders.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions. The pyranone moiety may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-bromophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide distinguishes it from similar compounds with different halogen substitutions. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C24H22FNO8

Molecular Weight

471.4 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C24H22FNO8/c1-12-8-17(27)20(24(29)34-12)15(10-19(28)26-14-6-4-13(25)5-7-14)16-9-18(30-2)22-23(21(16)31-3)33-11-32-22/h4-9,15,27H,10-11H2,1-3H3,(H,26,28)

InChI Key

CUIJYDQMFAXMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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